2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
2-Methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, it may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)carbamothioylbenzamide: Similar in structure but contains a carbamothioyl group instead of a benzamide group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a benzo[d]thiazol-2-yl group and show different biological activities.
Uniqueness
2-Methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and benzoxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-10-6-5-9-16(18)20(24)22-15-11-12-19-17(13-15)23-21(26-19)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIOHXDQQZMKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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